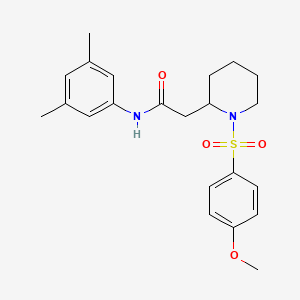
N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly its role as a selective D3 dopamine receptor agonist. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), pharmacological effects, and relevant research findings.
Structure and Synthesis
The compound features a complex structure with a piperidine core substituted with a sulfonamide group and aromatic rings. The presence of the 4-methoxyphenyl and 3,5-dimethylphenyl moieties contributes to its pharmacological profile. The synthesis of this compound typically involves acylation reactions, which have been optimized to enhance selectivity and potency towards specific receptors.
Dopamine Receptor Agonism
Research has demonstrated that this compound exhibits significant agonistic activity at the D3 dopamine receptor (D3R). In functional assays, it has shown to activate β-arrestin recruitment, indicating its role as a full agonist at this receptor. However, it displays minimal activity at the D2 dopamine receptor (D2R), highlighting its selectivity for D3R over D2R .
Table 1: D3R and D2R Activity Comparison
| Compound | D3R EC50 (nM) | D3R Emax (% control) | D2R EC50 (nM) | D2R Emax (% control) |
|---|---|---|---|---|
| 1 | 710 ± 150 | 102 ± 4.2 | >100,000 | ND |
| 2 | 278 ± 62 | 36 ± 3.1 | >100,000 | ND |
| 3 | 98 ± 21 | 95 ± 6 | >100,000 | ND |
This selectivity is crucial for developing therapeutic agents aimed at treating disorders related to dopamine dysregulation without the side effects associated with non-selective dopamine receptor activation.
Antibacterial and Enzyme Inhibition Activity
In addition to its effects on dopamine receptors, the compound has been evaluated for antibacterial properties and enzyme inhibitory activities. Studies have indicated that derivatives containing similar sulfonamide functionalities exhibit significant antibacterial effects against various strains of bacteria and also show inhibition of key enzymes such as acetylcholinesterase (AChE) and urease .
Table 2: Biological Activities of Sulfonamide Derivatives
| Activity Type | Target | Result |
|---|---|---|
| Antibacterial | Various bacterial strains | Significant inhibition observed |
| AChE Inhibition | Acetylcholinesterase | IC50 values in low µM range |
| Urease Inhibition | Urease | Moderate inhibition |
Case Studies and Research Findings
Recent studies have focused on optimizing the biological activity of compounds related to this compound through systematic SAR investigations. These studies involve synthesizing numerous analogs to assess their binding affinity and functional activity at both D3R and D2R.
For example, a study evaluated over 100 analogs to determine modifications that enhance D3R activity while minimizing D2R interactions. Key findings from these studies suggest that specific substitutions on the aromatic rings significantly influence receptor binding and functional outcomes .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-12-17(2)14-18(13-16)23-22(25)15-19-6-4-5-11-24(19)29(26,27)21-9-7-20(28-3)8-10-21/h7-10,12-14,19H,4-6,11,15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGVACXQRIAXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














